2,2-dichlorohexane IUPAC name and CAS number
2,2-dichlorohexane IUPAC name and CAS number
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,2-dichlorohexane, including its chemical identity, physical properties, synthesis, and analytical methods. The information is intended for use by professionals in research and development.
Chemical Identity and Properties
2,2-Dichlorohexane is a chlorinated hydrocarbon. Its IUPAC name is 2,2-dichlorohexane , and its CAS Registry Number is 42131-89-5 .[1][2][3][4]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of 2,2-dichlorohexane.
| Property | Value | Source |
| IUPAC Name | 2,2-dichlorohexane | [4] |
| CAS Number | 42131-89-5 | [1][2][3] |
| Molecular Formula | C6H12Cl2 | [1][2][3] |
| Molecular Weight | 155.06 g/mol | [1][2][4] |
| Boiling Point | 175.06°C (estimate) | [1] |
| Melting Point | -48.02°C (estimate) | [1] |
| Density | 1.0150 g/cm³ | [1] |
| Refractive Index | 1.4353 | [1] |
| LogP (Octanol-Water Partition Coefficient) | 3.37040 | [1] |
Synthesis of 2,2-Dichlorohexane
A common method for the synthesis of geminal dihalides such as 2,2-dichlorohexane is the reaction of a terminal alkyne with an excess of a hydrogen halide. In this case, 2-hexyne (B165341) can be reacted with excess hydrogen chloride.
Experimental Protocol: Synthesis from 2-Hexyne
This protocol describes the synthesis of 2,2-dichlorohexane via the hydrochlorination of 2-hexyne.
Materials:
-
2-Hexyne (C₆H₁₀)
-
Anhydrous Hydrogen Chloride (HCl) gas
-
Inert solvent (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Reaction flask with a gas inlet and a magnetic stirrer
-
Gas dispersion tube
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry reaction flask, dissolve 2-hexyne in an appropriate volume of an inert solvent like dichloromethane.
-
Cool the reaction mixture in an ice bath to control the exothermic reaction.
-
Bubble anhydrous hydrogen chloride gas through the solution using a gas dispersion tube while stirring continuously.
-
The reaction follows Markovnikov's rule, where the chloride ion adds to the more substituted carbon of the triple bond. With excess HCl, a second addition occurs on the same carbon, leading to the geminal dichloride.
-
Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography or gas chromatography).
-
Once the reaction is complete, stop the flow of HCl gas.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any excess acid, followed by a wash with brine.
-
Separate the organic layer using a separatory funnel and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2,2-dichlorohexane.
-
The product can be further purified by distillation.
Synthesis Pathway Diagram
Caption: Synthesis of 2,2-dichlorohexane from 2-hexyne.
Analytical Methods
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile organic compounds like 2,2-dichlorohexane.
Experimental Protocol: GC-MS Analysis
This protocol provides a general procedure for the analysis of 2,2-dichlorohexane using GC-MS.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for separating halogenated hydrocarbons (e.g., a non-polar or semi-polar column)
-
Helium as the carrier gas
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample containing 2,2-dichlorohexane in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the heated injector port of the gas chromatograph. The injector temperature should be high enough to ensure rapid volatilization of the sample without thermal degradation.
-
Chromatographic Separation: The volatile components of the sample are separated in the capillary column based on their boiling points and interactions with the stationary phase. A temperature program is typically used to achieve good separation, starting at a lower temperature and gradually increasing to a higher temperature.
-
Mass Spectrometry: As the separated components elute from the column, they enter the mass spectrometer. In the ion source (typically using electron ionization), the molecules are fragmented into characteristic ions.
-
Detection and Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a "fingerprint" for each compound.
-
Identification: The retention time and the mass spectrum of the peak corresponding to 2,2-dichlorohexane are compared with those of a known standard or a library of mass spectra (e.g., NIST library) for positive identification.
-
Quantification: For quantitative analysis, a calibration curve can be prepared using standard solutions of 2,2-dichlorohexane of known concentrations.
Analytical Workflow Diagram
Caption: General workflow for GC-MS analysis.
